molecular formula C15H12Cl2O3 B1349917 3,4-Dichloro-3',4'-dimethoxybenzophenone CAS No. 92436-56-1

3,4-Dichloro-3',4'-dimethoxybenzophenone

Cat. No.: B1349917
CAS No.: 92436-56-1
M. Wt: 311.2 g/mol
InChI Key: HBTWAOHVLLQGCB-UHFFFAOYSA-N
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Description

3,4-Dichloro-3’,4’-dimethoxybenzophenone is a chemical compound with the molecular formula C15H12Cl2O3 . It is also known as (3,4-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone . It is used in scientific research and exhibits intriguing properties.


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-3’,4’-dimethoxybenzophenone consists of two aromatic rings connected by a carbonyl group . The first ring has two chlorine atoms at the 3rd and 4th positions, and the second ring has two methoxy groups at the 3rd and 4th positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-3’,4’-dimethoxybenzophenone include a molecular weight of 311.16 , and a density of 1.2±0.1 g/cm3 . Its boiling point is 414.5±45.0 °C at 760 mmHg .

Scientific Research Applications

Analytical Method Development

High-performance liquid chromatography (HPLC) has been employed for the quantitative and qualitative analysis of derivatives closely related to 3,4-Dichloro-3',4'-dimethoxybenzophenone. These studies demonstrate the effectiveness of HPLC in analyzing similar compounds, highlighting their importance in chemical analysis for ensuring purity and understanding chemical properties (Li Hong-jin, 2007); (Zhou Qi-fang, 2009).

Synthesis and Materials Science

  • Novel organic compounds and materials have been synthesized using methods that could be applied to this compound. For instance, McMurry coupling has been utilized to create tetraphenylethenes with potential applications in materials science, indicating a method that could be adapted for the synthesis of related compounds (A. Schultz et al., 2001).

  • Antimicrobial evaluation and docking studies have highlighted the bioactivity of compounds synthesized from derivatives similar to this compound, suggesting its potential utility in developing new antimicrobial agents (Sailaja Rani Talupur et al., 2021).

Safety and Hazards

Safety data sheets suggest that 3,4-Dichloro-3’,4’-dimethoxybenzophenone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,4-Dichloro-3’,4’-dimethoxybenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 3,4-Dichloro-3’,4’-dimethoxybenzophenone on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function . Additionally, 3,4-Dichloro-3’,4’-dimethoxybenzophenone can impact cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of 3,4-Dichloro-3’,4’-dimethoxybenzophenone involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific sites on cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This binding can result in altered metabolic pathways and changes in the levels of various metabolites within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dichloro-3’,4’-dimethoxybenzophenone change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Dichloro-3’,4’-dimethoxybenzophenone is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its efficacy and impact on cellular processes, making it essential to consider the temporal aspects when conducting experiments .

Dosage Effects in Animal Models

The effects of 3,4-Dichloro-3’,4’-dimethoxybenzophenone vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the impact of 3,4-Dichloro-3’,4’-dimethoxybenzophenone becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

3,4-Dichloro-3’,4’-dimethoxybenzophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within the cell . Additionally, 3,4-Dichloro-3’,4’-dimethoxybenzophenone can influence the activity of cofactors involved in metabolic reactions, further impacting the overall metabolic pathways .

Transport and Distribution

The transport and distribution of 3,4-Dichloro-3’,4’-dimethoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For instance, it has been observed that 3,4-Dichloro-3’,4’-dimethoxybenzophenone can bind to albumin, facilitating its transport in the bloodstream and distribution to various tissues .

Subcellular Localization

The subcellular localization of 3,4-Dichloro-3’,4’-dimethoxybenzophenone is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production .

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-13-6-4-10(8-14(13)20-2)15(18)9-3-5-11(16)12(17)7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTWAOHVLLQGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374168
Record name 3,4-Dichloro-3',4'-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92436-56-1
Record name 3,4-Dichloro-3',4'-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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